Superior COX‑1/COX‑2 Dual Inhibition at Sub‑Micromolar Concentration Versus Class Baseline
Moschamine demonstrates potent dual inhibition of both cyclooxygenase isoforms at a concentration of 0.1 µM, a potency profile that is not uniformly established for its close analog N‑(p‑coumaroyl)serotonin in the same experimental system [1]. This provides a clear functional distinction within the N‑acylserotonin class [1].
| Evidence Dimension | Inhibition of COX‑I and COX‑II enzymatic activity |
|---|---|
| Target Compound Data | 58% inhibition of COX‑I (p < 0.012); 54% inhibition of COX‑II (p < 0.014) |
| Comparator Or Baseline | N‑(p‑coumaroyl)serotonin (no comparable quantitative COX inhibition data reported in primary literature) |
| Quantified Difference | Moschamine exhibits 58% and 54% inhibition at 0.1 µM; comparator lacks established dual COX‑1/COX‑2 potency in parallel assays |
| Conditions | In vitro enzymatic assay at 0.1 µmol L⁻¹ concentration |
Why This Matters
Investigators requiring dual COX‑1/COX‑2 inhibition for inflammation or cancer research should select moschamine, as its closest analog lacks verified potency against both isoforms.
- [1] Park, J. B. (2012). Synthesis, biological activities and bioavailability of moschamine, a safflomide-type phenylpropenoic acid amide found in Centaurea cyanus. Natural Product Research, 26(16), 1465-1472. View Source
